8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride
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Overview
Description
8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[321]octane dihydrochloride is a complex organic compound featuring a bicyclic structure with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes . These routes often involve the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing bicyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the bicyclic structure.
Scientific Research Applications
8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position and nature of substituents.
1,4-Diazabicyclo[3.2.1]octane: Another related compound with a different arrangement of nitrogen atoms in the bicyclic structure.
Uniqueness
8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly as an antibacterial agent. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various bacterial strains and cancer cell lines.
- Common Name : this compound
- CAS Number : 2694734-68-2
- Molecular Formula : C₁₂H₁₉Cl₂N₃
- Molecular Weight : 276.20 g/mol
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉Cl₂N₃ |
Molecular Weight | 276.20 g/mol |
CAS Number | 2694734-68-2 |
The compound exhibits its biological activity primarily through the inhibition of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The diazabicyclo[3.2.1]octane scaffold is crucial for its interaction with these enzymes, enhancing the efficacy of existing antibiotics when used in combination therapies.
Antibacterial Activity
Recent studies have shown that derivatives of diazabicyclo[3.2.1]octane exhibit potent antibacterial properties against a range of pathogens, including multidrug-resistant strains.
Efficacy Against Bacterial Strains
In vitro tests reveal that this compound demonstrates significant activity against various bacterial strains, as summarized in the following table:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | <0.125 mg/dm³ |
Escherichia coli | <0.5 mg/dm³ |
Acinetobacter baumannii | <0.25 mg/dm³ |
These MIC values indicate that the compound is effective at low concentrations, making it a promising candidate for further development in antibiotic therapies.
Anticancer Activity
In addition to its antibacterial properties, the compound has shown potential in oncology research. A study evaluated its effects on leukemia cell lines and solid tumors.
Case Study: Antiproliferative Properties
A series of N(3/8)-disubstituted derivatives were synthesized and tested for their growth-inhibitory activities:
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Compound 2a | MCF-7 (Breast Cancer) | Low micromolar range |
Compound 2b | K562 (Leukemia) | Moderate micromolar range |
Compound 2a exhibited the most potent activity with IC₅₀ values indicating effective inhibition of cell proliferation.
Properties
Molecular Formula |
C12H19Cl2N3 |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane;dihydrochloride |
InChI |
InChI=1S/C12H17N3.2ClH/c1-9-6-13-5-4-12(9)15-10-2-3-11(15)8-14-7-10;;/h4-6,10-11,14H,2-3,7-8H2,1H3;2*1H |
InChI Key |
LXFFEWSAFJXMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)N2C3CCC2CNC3.Cl.Cl |
Origin of Product |
United States |
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